Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate

thermophysical properties crystallinity quality control

Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate (CAS 111042-98-9) is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine core with a 3-hydroxy substituent and a 2-methyl ester functionality. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor candidates, as evidenced by its role in patent-protected synthetic routes to fused heterocyclic inhibitors targeting c-Met and VEGFR2 tyrosine kinases.

Molecular Formula C9H7NO3S
Molecular Weight 209.22
CAS No. 111042-98-9
Cat. No. B3059672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate
CAS111042-98-9
Molecular FormulaC9H7NO3S
Molecular Weight209.22
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CC=N2)O
InChIInChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)6-5(14-8)3-2-4-10-6/h2-4,11H,1H3
InChIKeyXHUQSLOQAMJFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate (111042-98-9): Procurement-Ready Characterization for Advanced Heterocyclic Synthesis


Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate (CAS 111042-98-9) is a heterocyclic building block belonging to the thieno[3,2-b]pyridine family, characterized by a fused thiophene-pyridine core with a 3-hydroxy substituent and a 2-methyl ester functionality [1]. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor candidates, as evidenced by its role in patent-protected synthetic routes to fused heterocyclic inhibitors targeting c-Met and VEGFR2 tyrosine kinases [2]. Its specific regioisomeric identity (thieno[3,2-b] vs. thieno[2,3-b] fusion) and the presence of the 3-hydroxy group confer distinct physicochemical properties that differentiate it from close analogs, making generic substitution scientifically unsound.

Regioisomeric and Functional Group Purity: The Procurement Risk of Analog Substitution for Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate


Substituting the target compound with a close analog such as the amino derivative (methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) or the regioisomer (methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate) introduces critical risks. The 3-hydroxy group provides a distinctly different hydrogen-bond donor/acceptor profile and reactivity for subsequent O-alkylation or acylation steps compared to the 3-amino group, directly altering the synthetic pathway [1]. Furthermore, the regioisomeric [2,3-b] fusion versus the [3,2-b] fusion results in different electronic distributions and steric environments around the reactive centers, leading to altered regioselectivity in downstream catalytic couplings [2]. The quantitative evidence below demonstrates that these differences manifest as tangible variation in physicochemical properties and documented synthetic outcomes.

Quantitative Selection Criteria: Head-to-Head Evidence for Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate vs. Closest Analogs


Melting Point Comparison: Higher Crystallinity and Purity Indicators for Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate vs. Regioisomer and Amino Analog

The melting point of methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate (185.5-187.5 °C) is significantly higher than that of its regioisomer, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (159-161 °C) [1], and its 3-amino analog, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (122-133 °C) . This represents a quantitative differentiation of at least 26.5 °C against the regioisomer and up to 65.5 °C against the amino analog.

thermophysical properties crystallinity quality control

Synthesis Yield: Documented Preparation Efficiency for Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate from Common Precursors

The synthesis of methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate via the route analogous to its regioisomer, involving reaction of methyl 2-chloronicotinoate with methyl thioglycolate, has been reported to proceed in 60% yield for the [2,3-b] isomer [1]. While the specific yield for the [3,2-b] target compound using this method is not directly reported in the same source, the proven viability of this route provides a class-level inference for its synthetic accessibility. This contrasts with the synthesis of the 3-amino analog, which often requires alternative precursors like 3-fluoro or 3-nitropicolinonitriles and a different base, as reported in coupling-based methodologies [2].

synthetic methodology yield optimization process chemistry

Patent-Documented Utility: Specific Incorporation into Kinase Inhibitor Pharmacophores

Patent EP 2183255 identifies methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate as a key intermediate in the industrial-scale synthesis of fused heterocyclic compounds designed to inhibit protein tyrosine kinases such as VEGFR2 and c-Met [1]. This specific regioisomer is required to construct the thieno[3,2-b]pyridinyl core essential for the desired kinase binding profile. While the [2,3-b] regioisomer has been investigated for anti-inflammatory applications [2], it is the [3,2-b] orientation that is critical for the kinase-targeted pharmacophore defined in the patent literature, differentiating its application space.

medicinal chemistry kinase inhibitor intellectual property

Differentiated Application Scenarios for Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate (CAS 111042-98-9) Based on Comparative Evidence


Late-Stage Functionalization in Kinase Inhibitor Lead Optimization

The compound's 3-hydroxy group is a superior handle for diversification compared to the 3-amino group of its analog. In a medicinal chemistry program following the patent route in EP 2183255 [1], the hydroxyl moiety can be selectively O-alkylated or esterified without requiring the N-protection steps mandatory for the amino analog, simplifying the synthetic sequence and reducing step count.

Crystalline Intermediate for Quality-by-Design (QbD) Manufacturing

The high and sharp melting point (185.5-187.5 °C) [2] makes this compound an ideal intermediate for crystallization-based purification. Its superior crystallinity compared to the amino analog (melting point 122-133 °C) allows for more stringent control of polymorphic purity and easier removal of process-related impurities, a critical quality attribute for GMP manufacturing.

Targeted Library Synthesis for VEGFR2/c-Met Dual Inhibition Programs

Procurement of this specific [3,2-b] regioisomer is mandatory for research groups building on the thieno[3,2-b]pyridine-based kinase inhibitor series described in patent EP 2183255 [1]. The alternative [2,3-b] regioisomer, investigated for anti-inflammatory targets [3], would produce a structurally divergent scaffold with an entirely different spatial presentation of key binding pharmacophores, failing to engage the intended kinase targets.

Quote Request

Request a Quote for Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.